Cas no 844891-04-9 (1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1,3,5-Trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative commonly employed as a versatile intermediate in organic synthesis and cross-coupling reactions. Its key advantages include enhanced stability due to the tetramethyl-1,3,2-dioxaborolane protecting group, which improves handling and storage compared to free boronic acids. The compound is particularly useful in Suzuki-Miyaura couplings, enabling efficient C–C bond formation in pharmaceutical and agrochemical applications. The sterically shielded pyrazole core contributes to selectivity in metal-catalyzed transformations. Its well-defined structure and consistent reactivity make it a reliable reagent for constructing complex heterocyclic frameworks.
1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
844891-04-9 structure
Product Name:1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:844891-04-9
MF:C12H21BN2O2
MW:236.118343114853
MDL:MFCD06659062
CID:68913
PubChem ID:2795311
Update Time:2025-08-05

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1,3,5-Trimethyl-1H-Pyrazole-4-Boronic Acid Pinacol Ester
    • 1H-Pyrazole,1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-(1,3,5-Trimethylpyrazol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,5-Trimethylpyrazole-4-boronic Acid Pinacol Ester
    • 2-(1,3,5-Trimethyl-4-pyrazolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester
    • PubChem19369
    • IZNGYNMIIVJWSO-UHFFFAOYSA-N
    • WT801
    • 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (ACI)
    • (1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid pinacol ester
    • 1,3,5-trimethyl-1H-pyrazole-4-boronic pinacol ester
    • AKOS004910745
    • 844891-04-9
    • CS-W000979
    • DTXSID20383620
    • 1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, 97%
    • GS-5851
    • 1H-PYRAZOLE, 1,3,5-TRIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • SCHEMBL252454
    • EN300-212576
    • AB25916
    • SY025099
    • 1,3,5-trimethyl-1-H-pyrazole-4-boronic acid pinacol ester
    • T3409
    • Z1336745217
    • BCP31140
    • J-503850
    • MFCD06659062
    • 1,3,5-trimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole
    • 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3,5-trimethyl-pyrazole
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-trimethyl-1H-pyrazole
    • MDL: MFCD06659062
    • Inchi: 1S/C12H21BN2O2/c1-8-10(9(2)15(7)14-8)13-16-11(3,4)12(5,6)17-13/h1-7H3
    • InChI Key: IZNGYNMIIVJWSO-UHFFFAOYSA-N
    • SMILES: N1N(C)C(C)=C(B2OC(C)(C)C(C)(C)O2)C=1C

Computed Properties

  • Exact Mass: 236.17000
  • Monoisotopic Mass: 236.1696081 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.3
  • Molecular Weight: 236.12

Experimental Properties

  • Density: 1.04
  • Melting Point: 97-101 °C
  • Boiling Point: 335.7℃ at 760 mmHg
  • Flash Point: 156.8°C
  • Refractive Index: 1.503
  • PSA: 36.28000
  • LogP: 1.33610

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Security Information

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>

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A192122-1g
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1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids
Ivachtchenko, Alexandre V.; et al, Journal of Heterocyclic Chemistry, 2004, 41(6), 931-939

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -90 °C; < -80 °C; 1 h, -90 °C
1.2 Reagents: Trimethyl borate ;  0.5 h, -70 °C; -70 °C → -15 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized, -15 °C; -15 °C → rt; 1 h, rt
2.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids
Ivachtchenko, Alexandre V.; et al, Journal of Heterocyclic Chemistry, 2004, 41(6), 931-939

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1.5 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -90 °C; < -80 °C; 1 h, -90 °C
2.2 Reagents: Trimethyl borate ;  0.5 h, -70 °C; -70 °C → -15 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized, -15 °C; -15 °C → rt; 1 h, rt
3.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids
Ivachtchenko, Alexandre V.; et al, Journal of Heterocyclic Chemistry, 2004, 41(6), 931-939

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium methoxide Solvents: Methyl ether ;  10 min, 30 °C
1.2 30 °C; 1 h, 30 °C
Reference
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; et al, Chemical Science, 2015, 6(5), 2943-2951

1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Raw materials

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1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:844891-04-9)1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Order Number:A848031
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:17
Price ($):212.0
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Additional information on 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Recent Advances in the Study of 1,3,5-Trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9)

The compound 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a versatile intermediate in the synthesis of boron-containing heterocycles. Boron-based compounds are increasingly recognized for their utility in medicinal chemistry, particularly in the development of protease inhibitors and other enzyme-targeted therapies. The incorporation of the dioxaborolane moiety in this compound enhances its stability and reactivity, making it a valuable building block for further chemical modifications.

One of the key advancements in the study of this compound is its application in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit potent inhibitory activity against specific kinase targets, with promising selectivity profiles. These findings suggest its potential as a lead compound for further optimization and preclinical evaluation.

In addition to its therapeutic potential, recent research has explored the synthetic pathways for 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable synthesis of this compound. These methodological improvements are expected to facilitate its broader application in drug discovery programs and material science.

Despite these promising developments, challenges remain in the optimization of the pharmacokinetic properties of this compound. Issues such as solubility, metabolic stability, and bioavailability need to be addressed to fully realize its therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations.

In conclusion, 1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9) represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties and demonstrated biological activity make it a valuable subject of ongoing research in chemical biology and medicinal chemistry. Future studies will likely focus on further elucidating its mechanism of action and expanding its applications in drug discovery.

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Amadis Chemical Company Limited
(CAS:844891-04-9)1,3,5-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
A848031
Purity:99%
Quantity:100g
Price ($):212.0
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